molecular formula C15H21NO B3955865 2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE CAS No. 68925-88-2

2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE

Cat. No.: B3955865
CAS No.: 68925-88-2
M. Wt: 231.33 g/mol
InChI Key: XCSNHDQPYFGISL-UHFFFAOYSA-N
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Description

2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development .

Chemical Reactions Analysis

2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be distinct from those of its analogs .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-7-12(2)15(17)16-11-6-9-13-8-4-5-10-14(13)16/h4-5,8,10,12H,3,6-7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSNHDQPYFGISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988634
Record name 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68925-88-2
Record name Quinoline, 1,2,3,4-tetrahydro-1-(2-methyl-1-oxopentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068925882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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